molecular formula C21H24F3NO4S B2874992 4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 339019-20-4

4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No.: B2874992
CAS No.: 339019-20-4
M. Wt: 443.48
InChI Key: QFVCUINXKNQLKW-UHFFFAOYSA-N
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Description

The compound “4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate” is an organic compound. It contains a benzyl group substituted with a tert-butyl group at the 4-position. The benzyl group is attached to an acetate group through an aniline derivative that is further substituted with a methylsulfonyl group and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl group provides a planar, aromatic region; the tert-butyl group is a bulky, aliphatic substituent; the acetate group contains a carbonyl and an ether linkage; and the aniline derivative introduces additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl group might participate in electrophilic aromatic substitution reactions or oxidation reactions. The acetate group could undergo hydrolysis, and the aniline derivative might be involved in reactions typical for amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Secondary Benzylation Using Benzyl Alcohols

  • Application : A study by Noji et al. (2003) demonstrated that secondary benzylation of various nucleophiles could be effectively catalyzed using a combination of secondary benzyl alcohol and metal triflate. This methodology was applicable to a wide range of nucleophiles, including those bearing acid-sensitive functional groups such as tert-butyldimethylsilyloxy and acetoxy groups, as well as methyl and benzyl esters. The process showed high efficacy, particularly when using Hf(OTf)4 as a catalyst, and was useful in a variety of synthetic applications (Noji et al., 2003).

Julia–Kocienski Olefination

  • Application : In a study by Alonso et al. (2008), tert-butyl α-(BTFPsulfonyl)acetate was employed in the Julia–Kocienski olefination of aldehydes, resulting in the formation of α,β-unsaturated esters and Weinreb amides. This reaction demonstrated high stereoselectivity and yielded products with significant E/Z ratios. The study provided insights into the mechanism of olefination and the factors contributing to stereoselectivity, important in synthetic organic chemistry (Alonso et al., 2008).

Synthesis of 2‐Methyl‐4‐(Trifluoromethyl)‐1H‐Indole‐5‐Carbonitrile

  • Application : Research by Boros et al. (2011) focused on the synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators. The synthesis involved a practical and convergent approach starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, highlighting the utility of the compound in medicinal chemistry and pharmaceutical research (Boros et al., 2011).

Decarboxylative Elimination of Enol Triflates

  • Application : Fleming and Ramarao (2004) investigated the decarboxylative elimination of enol triflates to synthesize acetylenes. This methodology was applicable to tert-butyl beta-ketodiesters and beta-ketoesters, leading to acetylenic acids and terminal and mid-chain acetylenes. This process is significant in organic synthesis, particularly in the construction of complex molecules (Fleming & Ramarao, 2004).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to determine its efficacy and safety .

Properties

IUPAC Name

(4-tert-butylphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO4S/c1-20(2,3)16-10-8-15(9-11-16)14-29-19(26)13-25(30(4,27)28)18-7-5-6-17(12-18)21(22,23)24/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVCUINXKNQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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